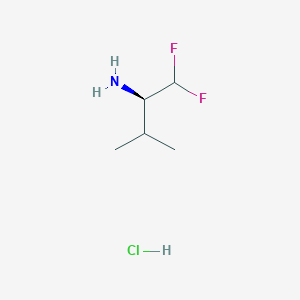

(2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride

描述

属性

IUPAC Name |

(2R)-1,1-difluoro-3-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2N.ClH/c1-3(2)4(8)5(6)7;/h3-5H,8H2,1-2H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEXRMQFEAIETM-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutan-2-one and difluoromethylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and the use of catalysts or reagents to facilitate the reaction.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and equipment. The process may include continuous flow reactors, automated systems, and quality control measures to ensure consistent product quality.

化学反应分析

Types of Reactions

(2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones, while reduction can produce various amine derivatives.

科学研究应用

(2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme inhibition, protein interactions, and cellular processes.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

作用机制

The mechanism of action of (2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound may inhibit or activate specific pathways, leading to desired biological effects. The exact mechanism depends on the specific application and target molecule.

相似化合物的比较

Fluorine Substitution Patterns

- Trifluoromethyl Analogs (e.g., ): The trifluoromethyl group offers greater electron-withdrawing effects and metabolic stability but introduces steric bulk.

- Aromatic Fluorinated Analogs (e.g., ): Aromatic rings with fluorine or difluoromethoxy groups prioritize π-π interactions in drug-receptor binding, contrasting with the aliphatic nature of the target compound.

Branching and Steric Effects

- Cyclopropane-containing analogs () introduce ring strain, favoring rigid ligand-receptor interactions.

生物活性

(2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride is an organic compound with significant potential in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores its biological activity, synthesis methods, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is CHClFN. The compound features a chiral center and two fluorine atoms attached to a butane backbone, which may enhance its biological interactions compared to non-fluorinated analogs.

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly those involved in neurotransmission and metabolic processes. Its potential therapeutic effects include:

- Neuromodulation : Similar compounds have been linked to the modulation of neurotransmitter systems, indicating a possible role in neurological disorders.

- Antidepressant Activity : Some derivatives within this class have shown efficacy in influencing serotonin pathways, suggesting potential applications in treating mood disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. Computational models indicate that the presence of fluorine atoms can significantly affect binding affinity to biological targets.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Methylbutanamine | Similar backbone without fluorination | Less potent due to lack of fluorine influence |

| 1-Amino-2-fluoropropane | Contains one fluorine atom | Different biological activity profile |

| 4-Fluoro-N,N-dimethylbutanamine | Dimethyl substitution on nitrogen | Enhanced lipophilicity affecting bioavailability |

The difluoromethyl group in this compound is particularly noteworthy as it may enhance binding interactions compared to its analogs.

Synthesis Methods

Synthesis of this compound can be achieved through various methods involving nucleophilic substitutions typical of primary amines. These synthetic pathways are relevant for developing derivatives with enhanced biological activity.

Case Studies and Research Findings

Recent studies have utilized computational modeling and experimental assays to assess the compound's binding affinity and pharmacological profile. For instance:

- Binding Affinity Studies : Research indicates that compounds with similar structural motifs often exhibit significant binding affinities to neurotransmitter receptors such as serotonin and dopamine receptors.

- In Vivo Studies : Animal models have shown that derivatives of (2R)-1,1-difluoro-3-methylbutan-2-amine can produce antidepressant-like effects, supporting its potential application in treating mood disorders.

- Comparative Efficacy : Comparative studies highlight that while other amine derivatives exhibit some biological activity, this compound demonstrates superior potency due to its unique structural features.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of (2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride to improve yield and purity?

- Methodology :

- Use chiral pool synthesis starting from enantiomerically pure precursors to preserve stereochemical integrity (e.g., tert-butyl derivatives as intermediates) .

- Employ flow chemistry techniques to control reaction parameters (temperature, residence time) and minimize side reactions, as demonstrated in fluorinated amine syntheses .

- Purify via recrystallization in ethanol or methanol to remove unreacted amines and byproducts, leveraging the compound’s hydrochloride salt solubility profile .

Q. What analytical techniques are most effective for characterizing the stereochemical purity of this compound?

- Methodology :

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers, validated by retention time comparisons with racemic standards .

- NMR spectroscopy (¹H and ¹⁹F) to confirm fluorine substitution patterns and spatial arrangement, using coupling constants (e.g., JF-F) to infer stereochemistry .

- Polarimetry to measure optical rotation, ensuring consistency with literature values for (2R)-configured analogs .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic reactions?

- Methodology :

- Perform kinetic isotope effect (KIE) studies to compare reaction rates of fluorinated vs. non-fluorinated analogs, isolating electronic contributions .

- Use DFT calculations to map electron density distribution around the amine group, identifying stabilization effects from fluorine’s electron-withdrawing nature .

- Conduct Hammett analysis with para-substituted aryl derivatives to quantify substituent effects on reaction intermediates .

Q. What strategies are recommended for resolving contradictory biological activity data across different assay systems (e.g., in vitro vs. in vivo)?

- Methodology :

- Perform metabolic stability assays (e.g., liver microsome studies) to assess if rapid degradation in vivo reduces efficacy .

- Use surface plasmon resonance (SPR) to measure binding kinetics to target receptors, comparing results across assay conditions (e.g., pH, temperature) .

- Apply systems pharmacology modeling to integrate pharmacokinetic/pharmacodynamic (PK/PD) data and identify species-specific metabolic pathways .

Q. How can computational modeling predict the interaction of this compound with enzymatic targets (e.g., aminotransferases)?

- Methodology :

- Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding poses, focusing on fluorine’s role in hydrogen bonding and hydrophobic interactions .

- Perform molecular dynamics (MD) simulations (GROMACS) to analyze conformational stability of the enzyme-ligand complex over time, identifying key residues for mutagenesis studies .

- Validate predictions with alanine scanning mutagenesis of the target enzyme, correlating activity changes with computational data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。